![molecular formula C19H15BrFN5OS B2750026 1-(4-bromo-2-fluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207058-59-0](/img/structure/B2750026.png)
1-(4-bromo-2-fluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(4-bromo-2-fluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H15BrFN5OS and its molecular weight is 460.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Triazole Derivatives
Triazole derivatives, including those related to the specified compound, have been extensively studied for their synthesis methods and potential applications. A study by Bektaş et al. (2007) discusses the synthesis of novel 1,2,4-triazole derivatives through various chemical reactions. These compounds were evaluated for their antimicrobial activities, with some showing promising results against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antimicrobial Applications
The antimicrobial potential of triazole derivatives is a significant area of research. Another study by El-Emam et al. (2020) focused on adamantane-1,3,4-thiadiazole hybrid derivatives, showcasing the importance of non-covalent interactions in these compounds and their structural analysis through crystallography and quantum theory (El-Emam, Saveeth Kumar, Janani, Al-Wahaibi, Blacque, El-Awady, Al-Shaalan, Percino, & Thamotharan, 2020).
Structural and Activity Analysis
The exploration of the structural characteristics and potential biological activities of triazole and thiazole derivatives provides insights into their utility in medicinal chemistry. For instance, studies have synthesized and characterized various triazole derivatives to assess their antimicrobial activities, underlining the critical role of structural features in their biological efficacy (Zhao, Lu, Lu, Xin, Li, & Liu, 2012).
properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN5OS/c1-2-27-13-6-3-11(4-7-13)15-10-28-19(23-15)17-18(22)26(25-24-17)16-8-5-12(20)9-14(16)21/h3-10H,2,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNSBZPSPTZWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-fluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine |
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